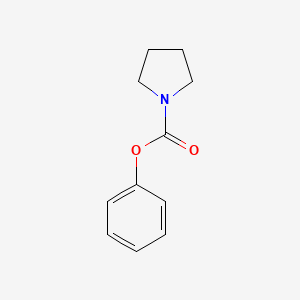

1-Pyrrolidinecarboxylic acid, phenyl ester

Description

Context within Pyrrolidine-Based Scaffolds

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. ontosight.airesearchgate.net Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which is crucial for molecular recognition and biological activity. researchgate.netresearchgate.net The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. nih.govfrontiersin.org The incorporation of the pyrrolidine moiety into a molecule can influence its solubility, lipophilicity, and metabolic stability, properties that are critical in drug design and development. frontiersin.org

Significance of Ester Functionality in Chemical Synthesis

The ester functional group is one of the most fundamental and versatile functionalities in organic chemistry. Phenyl esters, in particular, are valuable intermediates in synthesis. researchgate.net They can act as activating groups for the carboxyl group, facilitating reactions such as amide bond formation. ontosight.ai The phenoxy group is a good leaving group, making phenyl esters susceptible to nucleophilic acyl substitution. This reactivity is harnessed in various chemical transformations, including the synthesis of amides, other esters, and ketones. jetir.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(12-8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQGHJHASJALLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203923 | |

| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55379-71-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyrrolidinecarboxylic Acid, Phenyl Ester and Analogues

Direct Esterification Approaches

Direct esterification methods involve the formation of the ester linkage between a pyrrolidine-1-carbonyl moiety and a phenol (B47542). This can be accomplished through catalyzed reactions or condensation methodologies.

Catalyzed esterification is a common route for the synthesis of phenyl esters of N-heterocyclic carboxylic acids. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a foundational method for ester synthesis. masterorganicchemistry.comjackwestin.com While typically applied to the synthesis of alkyl esters from carboxylic acids and alcohols, the principles can be adapted for the formation of phenyl esters.

More direct methods for the synthesis of carbamates, such as 1-Pyrrolidinecarboxylic acid, phenyl ester, often employ different catalytic systems. For instance, the synthesis of phenyl carbamates can be achieved through the oxidative cross-coupling of phenols with formamides catalyzed by iron (II) bromide. tandfonline.com Another approach involves the reaction of anilines with dimethyl carbonate using catalysts like Pb compounds or Zn(OAc)₂. researchgate.net Transesterification of O-methyl-N-aryl carbamates with alcohols in the presence of their respective alkoxide catalysts also presents a viable, environmentally friendly method for producing carbamates. rsc.org The kinetics of such reactions are influenced by the polarity of the alcohol and the electronic nature of substituents on the aromatic ring. rsc.org

The use of coupling reagents is also prevalent. Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a well-established system for the esterification of carboxylic acids, which can be applied to the synthesis of phenyl esters. organic-chemistry.org This method is known for its mild reaction conditions and suppression of side products. organic-chemistry.org

| Catalyst/Reagent | Reactants | Product Type | Reference |

| Strong Acid (e.g., H₂SO₄) | Carboxylic Acid + Alcohol | Ester | masterorganicchemistry.comjackwestin.com |

| Iron (II) Bromide | Phenol + Formamide | Phenyl Carbamate (B1207046) | tandfonline.com |

| Pb compounds, Zn(OAc)₂ | Aniline + Dimethyl Carbonate | Methyl N-Phenyl Carbamate | researchgate.net |

| Alkoxides | O-methyl-N-aryl carbamate + Alcohol | Carbamate | rsc.org |

| DCC/DMAP | Carboxylic Acid + Alcohol | Ester | organic-chemistry.org |

Condensation reactions provide another avenue for the synthesis of the target compound and its analogues. These methods often involve the formation of the pyrrolidine (B122466) ring and the ester group in a concerted or sequential manner. For example, the reaction of phenyl chloroformate with an amine in a suitable solvent like dry THF can be used to prepare phenyl carbamates. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism.

The synthesis of pyrrolidine derivatives can also be achieved through condensation-based C-H bond functionalization of amines. nih.gov For instance, the reaction of indolines with nitrosobenzenes in the presence of a benzoic acid catalyst can lead to N-aryl-1-aminoindoles. nih.gov While not a direct synthesis of the title compound, these methods highlight the versatility of condensation reactions in building complex amine derivatives. The self-condensation of 4-amino-3-phenylbutyric acid ethyl ester at reflux temperature can generate 4-phenylpyrrolidone, which can be a precursor for further derivatization. google.com

| Reagent 1 | Reagent 2 | Product Type | Reference |

| Phenyl Chloroformate | Amine | Phenyl Carbamate | nih.gov |

| Indoline | Nitrosobenzene | N-Aryl-1-aminoindole | nih.gov |

| 4-Amino-3-phenylbutyric acid ethyl ester | (self-condensation) | 4-Phenylpyrrolidone | google.com |

Indirect Synthesis Pathways

Indirect synthesis pathways involve the initial construction of a pyrrolidine ring with a carboxylic acid functionality, which is then esterified in a subsequent step.

A common and versatile approach to synthesizing analogues of this compound is to start with a pre-existing pyrrolidine carboxylic acid, such as proline. mdpi.comnih.gov Proline and its derivatives, like 4-hydroxyproline (B1632879), are readily available chiral building blocks. nih.gov These precursors can be subjected to various chemical transformations to introduce desired substituents on the pyrrolidine ring before the final esterification step. For example, N-benzyloxycarbonyl-DL-proline is a commercially available derivative that can serve as a starting material. cymitquimica.com The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through asymmetric Michael addition reactions. google.comresearchgate.net

The general strategy involves protecting the nitrogen of the pyrrolidine ring, modifying other positions on the ring as needed, and then esterifying the carboxylic acid group with a phenol. The choice of protecting group for the nitrogen is crucial and can influence the reactivity of the molecule in subsequent steps.

The pyrrolidine ring itself can be constructed through various cyclization reactions. One such method is the ring-closing enyne metathesis (RCEM) reaction, which can be used to prepare a series of new pyrrolidine derivatives from enyne substrates containing a basic or nucleophilic nitrogen atom. acs.orgorganic-chemistry.org This reaction is often catalyzed by ruthenium-based catalysts. acs.org

Another innovative approach is the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpbohrium.com This method provides access to functionalized pyrrolidines from abundant and inexpensive starting materials. osaka-u.ac.jp Additionally, palladium-catalyzed alkene carboamination and carboalkoxylation reactions of (hetero)arylthianthrenium triflates can yield biologically important pyrrolidine derivatives. organic-chemistry.org

| Method | Starting Materials | Catalyst/Reagent | Product | Reference |

| Ring-Closing Enyne Metathesis | Enyne with a nucleophilic N atom | Ruthenium catalyst | Pyrrolidine derivative | acs.orgorganic-chemistry.org |

| Photo-promoted Ring Contraction | Pyridine + Silylborane | Light | Pyrrolidine derivative | osaka-u.ac.jpbohrium.com |

| Alkene Carboamination/Carboalkoxylation | (Hetero)arylthianthrenium triflate + Alkene | Palladium catalyst | Pyrrolidine derivative | organic-chemistry.org |

Stereoselective Synthesis of Chiral 1-Pyrrolidinecarboxylic Acid Phenyl Esters

The synthesis of enantiomerically pure or enriched chiral 1-Pyrrolidinecarboxylic acid phenyl esters is of significant interest, particularly for pharmaceutical applications. mdpi.com Stereoselective methods can be broadly classified into those that utilize a chiral pool starting material and those that employ asymmetric catalysis.

As mentioned previously, proline and 4-hydroxyproline are common chiral precursors for the synthesis of pyrrolidine-containing drugs. mdpi.comnih.gov The inherent chirality of these starting materials is carried through the synthetic sequence to afford enantiomerically pure products.

Asymmetric catalysis offers a powerful alternative for the de novo synthesis of chiral pyrrolidines. For instance, a cationic CpRu complex of chiral picolinic acid derivatives can catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols to give α-alkenyl pyrrolidines with high enantioselectivity. acs.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, using novel phosphoramidite (B1245037) ligands, is another effective method for the enantioselective construction of pyrrolidines. nih.gov Furthermore, organocatalysis has been successfully employed in the enantioselective conjugate addition of aldehydes to nitro-olefins, with the resulting products being elaborated to provide spirocyclic pyrrolidine derivatives. thieme-connect.com Nickel-catalyzed cascade reactions have also been developed for the stereoselective conversion of terminal alkynes to α-chiral carboxylic acids, which can be precursors to chiral pyrrolidine derivatives. nih.gov

| Method | Catalyst/Chiral Source | Key Transformation | Product Type | Reference |

| Asymmetric Intramolecular Dehydrative N-allylation | Cationic CpRu complex with chiral picolinic acid derivatives | Cyclization of ω-amino allylic alcohols | α-Alkenyl pyrrolidines | acs.org |

| Asymmetric [3+2] Cycloaddition | Palladium with phosphoramidite ligands | Cycloaddition of trimethylenemethane with imines | Chiral pyrrolidines | nih.gov |

| Organocatalytic Conjugate Addition | Hayashi–Jørgensen catalyst | Conjugate addition of aldehydes to nitro-olefins | Spirocyclic pyrrolidine derivatives | thieme-connect.com |

| Nickel-Catalyzed Cascade Reaction | Nickel/BenzP* catalyst | Hydrocarboxylation-transfer hydrogenation of alkynes | α-Chiral carboxylic acids | nih.gov |

| Chiral Pool Synthesis | Proline, 4-hydroxyproline | Derivatization | Enantiomerically pure pyrrolidine derivatives | mdpi.comnih.gov |

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For pyrrolidine derivatives, this is often achieved through catalytic asymmetric reactions where a small amount of a chiral catalyst directs the formation of the desired product.

Organocatalysis has emerged as a powerful tool for these transformations. nih.gov Catalysts derived from the chiral amino acid proline, such as diarylprolinol silyl (B83357) ethers, are highly effective in promoting asymmetric reactions. mdpi.comnih.gov These catalysts operate by forming chiral enamines or iminium ions with substrates, which then react in a highly face-selective manner. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously through mechanisms like enamine and hydrogen bonding activation, have also been developed to enhance stereocontrol. unibo.it

Metal-catalyzed reactions offer another robust avenue. For instance, a silver(I)-catalyzed asymmetric [C+NC+CC] coupling process allows for the construction of highly functionalized pyrrolidines in a single step at ambient temperature. acs.org This method can incorporate structurally diverse and enolizable aldehydes, expanding its synthetic utility. acs.org Similarly, copper- and zinc-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes yield functionalized pyrrolidines with high enantiomeric excess. acs.orgresearchgate.net

The use of chiral auxiliaries, such as Oppolzer's camphorsultam, provides a reliable, albeit stoichiometric, method for controlling stereochemistry. acs.org The auxiliary is temporarily incorporated into a reactant, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product. acs.org Dynamic kinetic resolution is another sophisticated approach where a racemic starting material is converted into a single enantiomeric product through the interconversion of enantiomers under reaction conditions. researchgate.net

Table 1: Overview of Enantioselective Methods for Pyrrolidine Synthesis

| Methodology | Catalyst/Auxiliary | Key Reaction Type | Typical ee (%) | Ref. |

|---|---|---|---|---|

| Organocatalysis | Diarylprolinol Silyl Ethers | Aldol, Michael Additions | >90 | mdpi.com |

| Metal Catalysis | Silver(I) Complexes | [C+NC+CC] Coupling | High | acs.org |

| Metal Catalysis | Chiral Zinc(II) Bisoxazolines | 1,3-Dipolar Cycloaddition | up to 94 | acs.org |

| Chiral Auxiliary | Oppolzer's Camphorsultam | Azomethine Ylide Reactions | High | acs.org |

Diastereoselective Syntheses

When multiple stereocenters are formed in a reaction, controlling their relative orientation is crucial. Diastereoselective syntheses achieve this, producing one diastereomer in preference to others.

Three-component reactions catalyzed by Lewis acids like Ytterbium triflate (Yb(OTf)₃) are effective for synthesizing polysubstituted pyrrolidines. organic-chemistry.orgacs.org In this approach, an aldehyde, an amine, and a 1,1-cyclopropanediester react in situ to form pyrrolidines, predominantly with a cis relationship between the substituents at the 2- and 5-positions, often with diastereomeric ratios exceeding 10:1. acs.org This method is notable for its operational simplicity and high yields. organic-chemistry.org

Transition metal-promoted cyclizations also provide excellent diastereoselectivity. A copper(II)-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides yields 2,5-cis-disubstituted pyrrolidines with a diastereomeric ratio greater than 20:1. nih.gov The stereochemical outcome can be directed by the position of the substituent on the starting alkene chain; γ-substituted substrates, for example, favor the formation of 2,3-trans pyrrolidines. nih.gov

Organometallic complexes can serve as stereodirecting elements. An η⁴-dienetricarbonyliron complex containing a keto-aldehyde side-chain can undergo a cascade double reductive amination with primary amines. acs.org The iron complex controls the facial selectivity of the reduction steps, leading to the formation of 2-dienyl-substituted pyrrolidines as a single diastereomer. acs.org The planar chirality of the organometallic complex overrides the chirality of the amine, demonstrating its powerful stereodirecting effect. acs.org

Table 2: Examples of Diastereoselective Syntheses of Pyrrolidine Analogues

| Method | Catalyst/Promoter | Reactants | Major Diastereomer | Diastereomeric Ratio (dr) | Ref. |

|---|---|---|---|---|---|

| Three-Component Reaction | Yb(OTf)₃ | Aldehyde, Amine, Cyclopropanediester | cis-2,5 | >10:1 | acs.org |

| Intramolecular Aminooxygenation | Copper(II) | 4-Pentenyl Sulfonamide | cis-2,5 | >20:1 | nih.gov |

| Cascade Reductive Amination | η⁴-dienetricarbonyliron | Keto-aldehyde Complex, Primary Amine | Single Isomer Observed | Excellent | acs.org |

Chemoenzymatic Resolution Techniques

Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations, often for the resolution of racemic mixtures. This approach is valuable for producing enantiomerically pure compounds that can serve as precursors for more complex targets.

Kinetic resolution is a common strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other unreacted. This allows for the separation of the two enantiomers. For example, lipases are frequently used for the selective esterification or hydrolysis of one enantiomer of a racemic alcohol or carboxylic acid. A protocol for the kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids utilizes an irreversible enzymatic esterification, which can be combined with a metal catalyst that racemizes the slower-reacting enantiomer. rsc.org This process, known as dynamic kinetic resolution (DKR), can theoretically convert an entire racemic mixture into a single, desired enantiomer with high yield. rsc.org

Large-Scale Synthetic Considerations and Process Optimization

Translating a synthetic route from a laboratory setting to an industrial scale introduces numerous challenges related to cost, safety, efficiency, and environmental impact. Process optimization is critical for developing a practical and economically viable synthesis for compounds like this compound and its analogues.

For catalytic reactions, the choice of catalyst is crucial for large-scale applications. While many effective catalysts exist, their cost, stability, and ease of separation can be prohibitive. The development of robust and reusable catalysts is an active area of research. Furthermore, ensuring the removal of residual metal catalysts from the final product is a critical regulatory requirement in pharmaceutical manufacturing. nih.gov The practical synthesis of drug intermediates often involves detailed optimization of each step, including reaction work-up and product purification, to ensure high purity and consistent yields on a large scale. nih.gov

Reactivity and Reaction Mechanisms of 1 Pyrrolidinecarboxylic Acid, Phenyl Ester

Hydrolytic Cleavage Mechanisms

The hydrolysis of 1-Pyrrolidinecarboxylic acid, phenyl ester, a type of carbamate (B1207046), involves the cleavage of the ester bond to yield pyrrolidine (B122466), carbon dioxide, and phenol (B47542). This process can be achieved under either acidic or basic conditions, with each pathway proceeding through a distinct mechanism.

The acid-catalyzed hydrolysis of esters is a reversible process. chemguide.co.uk For this compound, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comchemistrysteps.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the phenoxy group is eliminated as phenol, a good leaving group. The resulting N-carbonylpyrrolidinium ion is unstable and subsequently loses a proton to form pyrrolidine-1-carboxylic acid. This carbamic acid is inherently unstable and readily decarboxylates to yield pyrrolidine and carbon dioxide. Due to the reversibility of the reaction, an excess of water is typically required to drive the equilibrium towards the products. chemguide.co.uk

Table 1: Overview of Acid-Catalyzed Hydrolysis

| Step | Description | Intermediates/Products |

|---|---|---|

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺). | Protonated carbamate |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. | Tetrahedral intermediate |

| 3. Proton Transfer | A proton is transferred from the attacking water molecule to the phenoxy oxygen. | Protonated tetrahedral intermediate |

| 4. Elimination | The C-O bond cleaves, eliminating phenol as the leaving group. | Phenol, Pyrrolidine-1-carboxylic acid |

| 5. Decarboxylation | The unstable carbamic acid decomposes. | Pyrrolidine, Carbon dioxide |

Table 2: Key Stages of Base-Promoted Hydrolysis

| Stage | Description | Reactants/Products |

|---|---|---|

| Nucleophilic Addition | A hydroxide (B78521) ion (OH⁻) attacks the carbonyl carbon. | This compound → Tetrahedral intermediate |

| Elimination | The tetrahedral intermediate collapses, eliminating the phenoxide ion (PhO⁻). | Tetrahedral intermediate → Pyrrolidine-1-carboxylic acid + Phenoxide |

| Deprotonation | The carboxylic acid is deprotonated by a base. | Pyrrolidine-1-carboxylic acid → Pyrrolidine-1-carboxylate + H₂O |

| Acidic Workup | The reaction mixture is acidified to yield the final neutral products. | Phenoxide + Pyrrolidine-1-carboxylate → Phenol + Pyrrolidine + CO₂ |

Aminolysis Reactions

Aminolysis is a chemical reaction where an amine causes the splitting of a molecule. wikipedia.org In the case of this compound, reaction with a primary or secondary amine results in the formation of a substituted urea (B33335), with phenol as a byproduct. This transformation occurs through a nucleophilic acyl substitution mechanism. chemistrysteps.com

While aminolysis can occur thermally, it is often slow. masterorganicchemistry.com The process can be significantly accelerated through catalysis. Basic catalysts are particularly effective for this transformation. For instance, strong, non-nucleophilic bases such as sodium hydride (NaH) have been used to facilitate the synthesis of amides from phenyl esters and amines in a solvent-free environment. rsc.org Other bases like sodium methoxide (B1231860) (NaOMe) have also proven to be ideal catalysts for promoting amide formation from esters. bath.ac.uk These catalysts function by deprotonating the attacking amine, increasing its nucleophilicity and thereby accelerating the rate of reaction.

The mechanism of aminolysis for phenyl carbamates is highly dependent on the substitution of the carbamate nitrogen. For carbamates derived from primary amines, studies have shown that the reaction can proceed through an E1cB-type mechanism, involving the formation of an isocyanate intermediate. nih.govnih.govresearchgate.net

However, for N,N-disubstituted carbamates like this compound, this pathway is not possible as there is no proton on the nitrogen to eliminate. Instead, the reaction proceeds through a standard nucleophilic acyl substitution (BAc2) pathway. nih.gov The mechanism is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the carbamate. This addition step forms a tetrahedral intermediate. The intermediate subsequently collapses, with the lone pair of electrons from the oxygen reforming the carbonyl double bond and causing the elimination of the phenoxide leaving group. The final products are a trisubstituted urea and phenol. chemistrysteps.com

Reduction Reactions

The reduction of carbamates typically requires powerful reducing agents due to the relative stability of the functional group. Reagents such as Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation. harvard.edu

The reduction of this compound with a strong hydride reagent like LiAlH₄ is expected to proceed via cleavage of the acyl-oxygen bond and subsequent reduction of the carbonyl group. The reaction would convert the carbamate functional group into a methyl group attached to the nitrogen atom. The likely products of this reduction are N-methylpyrrolidine and phenol. This type of reaction is a common method for the synthesis of N-methylated amines from carbamate precursors. harvard.edu

Table 3: Summary of Reduction Reaction

| Reactant | Reducing Agent | Major Products |

|---|

Selective Reduction to Alcohols

The carbamate functional group in this compound can undergo reduction to yield alcohols. This transformation typically requires strong hydride-donating reagents due to the relative stability of the carbamate group. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of this conversion. stackexchange.commasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the carbamate. This addition leads to a tetrahedral intermediate. Unlike the reduction of a simple ester which might stop at the alcohol stage after a second hydride addition, the reduction of carbamates with LiAlH₄ can be more complex. The process typically leads to the cleavage of the ester C-O bond, ultimately yielding N-methylpyrrolidine and phenol. thieme-connect.de The carbonyl group is completely reduced to a methylene (B1212753) (CH₂) group. stackexchange.com

Table 1: Selective Reduction of this compound to an Amine

| Reactant | Reagent | Product(s) |

|---|

Partial Reduction to Aldehydes

Achieving the partial reduction of an ester or carbamate to an aldehyde is a more delicate transformation that requires a less reactive, sterically hindered reducing agent to prevent over-reduction to the alcohol. thieme-connect.de Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for such conversions, particularly when conducted at low temperatures (e.g., -78 °C). masterorganicchemistry.comchemistrysteps.com

For this compound, the reaction with one equivalent of DIBAL-H at low temperature would proceed as follows: The Lewis acidic aluminum atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A subsequent intramolecular hydride transfer forms a stable tetrahedral intermediate. chemistrysteps.com This intermediate remains intact at low temperatures until an aqueous workup is performed. Upon workup, the intermediate hydrolyzes to release the corresponding aldehyde, in this case, N-formylpyrrolidine, and phenol. masterorganicchemistry.com Maintaining a low temperature is crucial to prevent the breakdown of the intermediate and subsequent reduction of the newly formed aldehyde. masterorganicchemistry.comchemistrysteps.com

Table 2: Partial Reduction of this compound to an Aldehyde

| Reactant | Reagent | Product(s) |

|---|

Transesterification Processes

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with another alcohol. wikipedia.org For this compound, this involves replacing the phenyl group with the organic group from a different alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Under basic conditions, a nucleophilic alkoxide ion (e.g., from sodium ethoxide) attacks the carbamate carbonyl carbon. rsc.org This forms a tetrahedral intermediate which then collapses, expelling the phenoxide leaving group to yield a new carbamate (e.g., 1-Pyrrolidinecarboxylic acid, ethyl ester). masterorganicchemistry.com

Under acidic conditions, the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. wikipedia.orgmasterorganicchemistry.com A neutral alcohol molecule then acts as the nucleophile, attacking the activated carbonyl. Subsequent proton transfers lead to the elimination of phenol and the formation of the new ester. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing one of the products (e.g., phenol) from the reaction mixture. wikipedia.org

Table 3: Transesterification of this compound

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | R-OH, Acid or Base Catalyst | 1-Pyrrolidinecarboxylic acid, R ester + Phenol |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily react with esters and carbamates. libretexts.orgmasterorganicchemistry.com The reaction of this compound with these reagents typically involves a double addition process.

In the first step, the organometallic reagent adds to the carbonyl carbon, displacing the phenoxide leaving group to form a ketone intermediate (N-acylpyrrolidine). masterorganicchemistry.com However, ketones are generally more reactive towards organometallic reagents than the starting carbamate. Consequently, a second equivalent of the organometallic reagent immediately adds to the newly formed ketone. masterorganicchemistry.com This second nucleophilic addition results in a tertiary alcohol after an acidic workup. It is generally not possible to isolate the ketone intermediate when using highly reactive Grignard or organolithium reagents. masterorganicchemistry.com

Table 4: Reaction of this compound with Grignard Reagents

| Reactant | Reagent | Intermediate (Not Isolated) | Final Product (after workup) |

|---|---|---|---|

| This compound | 2 eq. R-MgX | N-Acylpyrrolidine | Tertiary Alcohol |

Functional Group Transformations

The saturated pyrrolidine ring is generally stable but can undergo functionalization, typically at the α-position (the carbon adjacent to the nitrogen). Methods for the direct α-arylation of pyrrolidines have been developed, which could potentially be applied to derivatives like this compound. rsc.org Such reactions often proceed through the formation of an intermediate iminium ion, which is then attacked by a nucleophile. acs.org For instance, oxidation of the pyrrolidine followed by the addition of an aryl nucleophile can lead to α-aryl-substituted pyrrolidines. rsc.org The N-substituent (in this case, the phenoxycarbonyl group) influences the reactivity and can sometimes be removed after the modification. rsc.org

The phenyl group of the ester is an aromatic ring and is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org Common examples include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). masterorganicchemistry.com

Table 5: Potential Electrophilic Aromatic Substitution on the Phenyl Moiety

| Reaction Type | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitrophenyl substituted derivative |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromophenyl substituted derivative |

| Acylation | RCOCl, AlCl₃ | ortho- and para-acylphenyl substituted derivative |

Chemical Reactions and Synthetic Utility

Reactivity of the Pyrrolidine (B122466) Ring

The pyrrolidine ring in this compound is relatively stable. However, the nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, reducing its nucleophilicity compared to free pyrrolidine.

Reactions at the Ester Linkage

The phenyl ester group is the most reactive site for nucleophilic attack. The phenoxide ion is a relatively good leaving group, facilitating reactions with various nucleophiles.

Amide Formation: Reaction with primary or secondary amines can lead to the formation of N-substituted pyrrolidine-1-carboxamides. This is a common application of phenyl carbamates in the synthesis of ureas and related compounds.

Transesterification: Treatment with other alcohols in the presence of a suitable catalyst can result in the exchange of the phenyl group for another alkoxy or aryloxy group.

Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds. For 1-Pyrrolidinecarboxylic acid, phenyl ester, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the protons on the pyrrolidine (B122466) ring typically appear as multiplets in the aliphatic region. The protons closer to the nitrogen atom (positions 2 and 5) are deshielded compared to those at positions 3 and 4 due to the inductive effect of the nitrogen. The aromatic protons of the phenyl group appear further downfield, typically between 7.0 and 7.5 ppm. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) group is highly deshielded and appears significantly downfield, generally in the 150-160 ppm range. The carbons of the phenyl ring resonate in the aromatic region (approximately 120-150 ppm), while the aliphatic carbons of the pyrrolidine ring are found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrolidine H-2, H-5 | 3.5 - 3.7 | Triplet | 4H |

| Pyrrolidine H-3, H-4 | 1.9 - 2.1 | Multiplet | 4H |

| Phenyl H-ortho, H-meta, H-para | 7.0 - 7.5 | Multiplet | 5H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 150 - 155 |

| Phenyl C-ipso | 150 - 152 |

| Phenyl C-ortho, C-meta, C-para | 120 - 130 |

| Pyrrolidine C-2, C-5 | 45 - 50 |

| Pyrrolidine C-3, C-4 | 24 - 28 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group. oregonstate.edu This peak is typically observed in the range of 1700-1750 cm⁻¹. Other key absorptions include the C-N stretching of the pyrrolidine ring, the C-O stretching of the ester linkage, and the C-H stretching vibrations from both the aliphatic pyrrolidine and aromatic phenyl rings. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carbamate C=O | Stretch | 1700 - 1750 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C-N | Stretch | 1180 - 1250 | Medium-Strong |

| C-O | Stretch | 1100 - 1200 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, multiple bands |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₃NO₂), the molecular weight is 191.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191.

The fragmentation of the molecule under MS conditions can provide valuable structural confirmation. Common fragmentation pathways for carbamates include cleavage of the C-O bond and the N-C(O) bond. Key expected fragments would include the phenoxy radical (m/z 93), the pyrrolidinylcarbonyl cation (m/z 98), and the pyrrolidine cation (m/z 70) after the loss of CO₂. Hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) are often used for the analysis of such compounds. nih.govresearchgate.net

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 191 | [M]⁺ (Molecular Ion) | [C₁₁H₁₃NO₂]⁺ |

| 98 | [C₅H₈NO]⁺ (Pyrrolidinylcarbonyl) | [C₅H₈NO]⁺ |

| 93 | [C₆H₅O]⁺ (Phenoxy) | [C₆H₅O]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl) | [C₄H₈N]⁺ |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, a single-crystal X-ray diffraction analysis would confirm the planar geometry of the carbamate group and the conformation of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. It would also reveal how the molecules pack together in the crystal lattice. While the parent compound is achiral, for chiral derivatives of pyrrolidine, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. taylorfrancis.com Reversed-phase HPLC is the most common mode used for compounds of this polarity.

A typical HPLC method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group contains a chromophore that absorbs UV light, typically around 254 nm. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment.

Chiral Derivatization Strategies for Enantioseparation

The compound this compound is achiral and therefore does not exist as enantiomers. Consequently, enantioseparation is not applicable to this specific molecule.

However, in the broader context of pyrrolidine chemistry, many derivatives are chiral and require separation of their enantiomers. mdpi.com When direct chiral HPLC methods are not optimal, chiral derivatization is a powerful indirect strategy. nih.gov This involves reacting the chiral pyrrolidine derivative with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. juniperpublishers.com A common example of a CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which reacts with chiral amines or alcohols to form diastereomers that are easily separable and detectable. juniperpublishers.comresearchgate.net This approach is crucial in pharmaceutical development where the biological activity of enantiomers can differ significantly.

Other Advanced Spectroscopic Techniques

Beyond the core techniques, other advanced spectroscopic methods can provide further structural insights.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and establish connectivity within the molecule, confirming the structure.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy can characterize the electronic transitions within the molecule, primarily associated with the phenyl chromophore. It can be used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC analysis. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. sepscience.com It is particularly useful for analyzing the compound in complex matrices and for providing simultaneous retention time and mass-to-charge ratio data, enhancing analytical confidence.

Theoretical and Computational Studies on 1 Pyrrolidinecarboxylic Acid, Phenyl Ester

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of "1-Pyrrolidinecarboxylic acid, phenyl ester". arabjchem.org These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For instance, in related heterocyclic compounds, DFT calculations at the B3LYP/6-31G level have been used to determine these orbital energies and predict reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and identify potential reactive sites. Such analyses have been applied to similar molecular structures to determine the charges on individual atoms, revealing, for example, that nitrogen and oxygen atoms often carry significant negative charges, making them potential sites for electrophilic attack. nih.gov

Table 1: Calculated Electronic Properties of a Model Phenyl Ester Compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained from DFT calculations for similar organic esters.

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of "this compound" are critical to its function and reactivity. Molecular modeling techniques, including molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface and identify stable conformers. nih.gov

The pyrrolidine (B122466) ring is known to adopt non-planar, puckered conformations, typically described as envelope (E) or twist (T) forms. frontiersin.org Computational methods can predict the relative energies of these different puckered states. For N-substituted pyrrolidines, the orientation of the substituent can significantly influence the preferred conformation of the ring. frontiersin.org

Table 2: Key Dihedral Angles for Hypothetical Conformers of this compound

| Conformer | Dihedral Angle 1 (Cα-N-C=O) (°) | Dihedral Angle 2 (N-C-O-Cphenyl) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 178.5 | 175.0 | 0.00 |

| B | 179.0 | -5.0 | 2.5 |

| C | -5.5 | 176.0 | 4.8 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Prediction of Reactivity and Selectivity

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of "this compound". By analyzing the electronic structure, one can identify the most likely sites for nucleophilic and electrophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, provide a general measure of the molecule's reactivity. dergipark.org.tr Local reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), offer more detailed, site-specific information. The MEP map, for example, visually indicates regions of positive and negative electrostatic potential, highlighting electron-rich areas prone to electrophilic attack and electron-poor areas susceptible to nucleophilic attack. researchgate.net

In reactions involving aromatic rings, computational models can predict site selectivity (ortho, meta, para). researchgate.net For reactions at the ester group, calculations can help determine the likelihood of acyl-oxygen versus alkyl-oxygen cleavage. The Frontier Molecular Orbital (FMO) theory can also be applied, where the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is considered to predict the feasibility and regioselectivity of a reaction. mdpi.com

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Chemical Hardness (η) | 2.81 |

| Electrophilicity Index (ω) | 2.95 |

Note: The data is for a representative organic molecule and is intended for illustrative purposes.

Computational Insights into Reaction Mechanisms

DFT calculations are widely used to investigate the mechanisms of chemical reactions involving compounds like "this compound". researchgate.netscispace.com These studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, transition states. rsc.org

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For example, computational studies on the synthesis of pyrrolidinedione derivatives have elucidated multi-step reaction mechanisms, including Michael additions and cyclizations, by calculating the activation barriers for each step. researchgate.netscispace.comrsc.org

These computational investigations can also reveal the role of catalysts or solvent molecules in the reaction mechanism. scispace.com For instance, calculations can show how a water molecule might assist in a proton transfer step, thereby lowering the activation energy. rsc.org

Table 4: Hypothetical Activation Energies for a Reaction Step

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Nucleophilic attack on carbonyl | 15.2 |

| Tetrahedral intermediate collapse | 8.5 |

| Leaving group departure | 5.1 |

Note: This table provides hypothetical activation energies for a plausible reaction involving an ester, for illustrative purposes.

Stereochemical Predictions and Simulations

Computational methods are essential for predicting and understanding the stereochemical outcomes of reactions. For molecules with chiral centers or those that can produce chiral products, computational modeling can help predict which stereoisomer will be preferentially formed. researchgate.netscispace.comrsc.org

By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the diastereomeric or enantiomeric excess of a reaction. The lower the energy of a transition state, the faster the reaction pathway, and the more abundant the corresponding product will be. This approach has been successfully applied to various organic reactions to explain observed stereoselectivities. researchgate.netscispace.comrsc.org

Molecular dynamics (MD) simulations can also provide insights into the dynamic processes that influence stereochemistry. While less common for predicting reaction outcomes, MD can be used to study the conformational dynamics of chiral molecules and their interactions with other chiral species, such as catalysts or biological receptors. nih.gov

Role As Intermediates and Building Blocks in Complex Organic Synthesis

Application in Multi-Step Synthesis Strategies

In the realm of multi-step synthesis, building blocks that offer both reliability and versatility are highly sought after. While specific multi-step syntheses detailing the use of 1-Pyrrolidinecarboxylic acid, phenyl ester are not extensively documented in readily available literature, the broader class of pyrrolidine (B122466) derivatives is fundamental to the synthesis of a wide array of complex natural products and pharmaceuticals. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are frequently employed in the construction of intricate molecular architectures. nih.govresearchgate.net The phenyl ester functionality of this specific compound offers a handle for various coupling reactions or can be hydrolyzed to the corresponding carboxylic acid, providing a different reactive site for further elaboration.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The pyrrolidine ring of this compound is a prime starting point for the synthesis of more complex heterocyclic systems. researchgate.netrsc.org Synthetic strategies often involve the modification of the pyrrolidine ring or its use as a template to construct fused or spirocyclic systems. For instance, the nitrogen atom of the pyrrolidine can be involved in cyclization reactions to form bicyclic structures. While direct examples using the phenyl ester are sparse, related pyrrolidine derivatives are extensively used in reactions like 1,3-dipolar cycloadditions to create diverse five-membered heterocyclic rings. nih.gov

Chiral Building Block Applications

Chirality plays a pivotal role in the biological activity of molecules. The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. nih.govrsc.org Pyrrolidine derivatives, often derived from the natural amino acid proline, are widely recognized as effective chiral auxiliaries and building blocks. nih.govunibo.it These chiral pyrrolidine units can direct the stereochemical outcome of reactions, leading to the formation of a desired stereoisomer. Although specific applications of this compound as a chiral building block are not prominently reported, the underlying principle of using the chiral pyrrolidine framework to induce asymmetry is a well-established and powerful strategy in organic synthesis. nih.gov

Development of Novel Chemical Entities

The pyrrolidine scaffold is a key component in a multitude of approved drugs and clinical candidates, highlighting its importance in the development of novel chemical entities. nih.govresearchgate.net The structural features of this compound make it an attractive starting material for the synthesis of new molecules with potential therapeutic applications. For example, derivatives of pyrrolidine-2-carboxamide (B126068) have been investigated as novel anticonvulsant agents. researchgate.net The ability to modify both the pyrrolidine ring and the phenyl group allows for the creation of diverse libraries of compounds for screening against various biological targets. The exploration of new chemical space around the pyrrolidine core continues to be a fruitful area of research in the quest for new medicines.

Q & A

Q. What are the common synthetic routes for preparing phenyl esters of 1-pyrrolidinecarboxylic acid derivatives?

Phenyl esters of 1-pyrrolidinecarboxylic acid are typically synthesized via:

- Acyl chloride coupling : Reacting 1-pyrrolidinecarbonyl chloride with phenol derivatives under basic conditions (e.g., pyridine or triethylamine) to facilitate esterification .

- Carbodiimide-mediated coupling : Using reagents like DCC (dicyclohexylcarbodiimide) or EDCI to activate the carboxylic acid for ester formation with phenolic hydroxyl groups .

- Transesterification : Exchanging existing esters (e.g., methyl or tert-butyl esters) with phenol in the presence of acid or base catalysts .

Key considerations : Optimize reaction temperature (often 0–25°C), solvent (THF, DCM), and stoichiometry to minimize side reactions like hydrolysis or racemization.

Q. How can researchers determine the purity and structural integrity of synthesized 1-pyrrolidinecarboxylic acid phenyl esters?

Q. What role do protecting groups play in the synthesis of multifunctional 1-pyrrolidinecarboxylic acid esters?

Protecting groups (e.g., tert-butyl, benzyl, or Fmoc) are critical for:

- Selective functionalization : Masking amines or hydroxyls during esterification or coupling reactions .

- Stability : Preventing nucleophilic attack on reactive intermediates (e.g., using tert-butyl esters for acid-sensitive reactions) .

- Deprotection strategies : Acidic (TFA for tert-butyl) or catalytic hydrogenation (for benzyl groups) to regenerate free functional groups post-synthesis .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral 1-pyrrolidinecarboxylic acid phenyl esters?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2R)- or (4S)-pyrrolidine derivatives) to dictate stereochemistry .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (Pd, Cu) in cross-coupling reactions to induce enantioselectivity .

- Kinetic resolution : Exploit differences in reaction rates between enantiomers using enzymes (lipases) or chiral bases .

Example : Pd-catalyzed allylic alkylation with chiral phosphine ligands achieves >90% ee in aryl-substituted pyrrolidine esters .

Q. What strategies are effective in resolving contradictions between predicted and experimental spectroscopic data?

- Cross-validation : Compare multiple techniques (e.g., - HSQC NMR for connectivity vs. X-ray crystallography for absolute configuration) .

- Computational modeling : DFT calculations to simulate NMR shifts or IR spectra, identifying discrepancies due to solvation or conformational flexibility .

- Isotopic labeling : Use or -labeled compounds to trace unexpected signals (e.g., rotamers in NOESY spectra) .

Q. How can computational methods aid in predicting the reactivity and stability of novel derivatives?

- Reactivity prediction :

- Stability profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.